N-(2-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Description

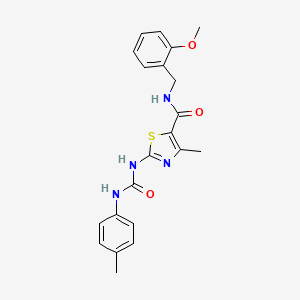

N-(2-Methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide (hereafter referred to as Compound A) is a thiazole-based small molecule characterized by:

- A 4-methylthiazole core.

- A p-tolyl ureido substituent at the 2-position, providing hydrogen-bonding capacity.

- An N-(2-methoxybenzyl)carboxamide group at the 5-position, enhancing lipophilicity and steric bulk.

This structural framework is common in medicinal chemistry for targeting enzymes or receptors, particularly in oncology and enzyme inhibition .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-13-8-10-16(11-9-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-6-4-5-7-17(15)28-3/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUIUTIUPNKZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole derivatives class, characterized by a complex structure that includes a thiazole ring, a carboxamide group, and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analysis highlights the importance of specific functional groups in enhancing cytotoxicity against various cancer cell lines.

- Case Study : A related thiazole derivative demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, suggesting that modifications in the thiazole structure can lead to improved anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against a range of bacterial and fungal pathogens.

- Research Findings : In vitro studies have shown that certain thiazole compounds possess significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .

The precise mechanism of action for this compound involves its interaction with specific molecular targets within the cell. It is hypothesized that the compound may bind to enzymes or receptors, thereby modulating their activity and influencing biochemical pathways associated with cell growth and apoptosis.

Data Table: Biological Activity Summary

| Biological Activity | IC50 Values | Mechanism | References |

|---|---|---|---|

| Anticancer | 1.61 µg/mL | Inhibition of cell proliferation | |

| Antimicrobial | Varies | Disruption of microbial metabolism |

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other thiazole derivatives reveals distinct differences in biological activity based on structural modifications.

Table: Comparison of Thiazole Derivatives

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| This compound | 1.61 | Anticancer |

| Thiazole Derivative A | 0.98 | Antimicrobial |

| Thiazole Derivative B | 1.75 | Anticancer |

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences and Functional Groups

Key Observations:

Substituent Impact on Activity: The ureido group in Compound A and ’s sulfonamide analog enables hydrogen bonding, critical for enzyme inhibition (e.g., carbonic anhydrase IX) . Lipophilicity: The N-(2-methoxybenzyl) group in Compound A increases lipophilicity compared to the hydrazide derivatives in , which may affect membrane permeability and bioavailability .

Synthetic Routes: Compound A’s synthesis likely follows methods similar to , involving coupling of ethyl 4-methylthiazole-5-carboxylate with amines (e.g., 2-methoxybenzylamine) and subsequent ureido functionalization . In contrast, Dasatinib derivatives () require multi-step protection/deprotection strategies for pyrimidinylamino coupling .

Analysis:

- The p-tolyl ureido group in Compound A mirrors the p-tolyl-pyridinyl motif in ’s carbonic anhydrase inhibitor, highlighting shared pharmacophoric elements .

Physicochemical and Spectral Properties

- Solubility : The methoxybenzyl group in Compound A likely reduces aqueous solubility compared to hydrazide derivatives () but improves lipid bilayer penetration .

- Spectral Characterization: 1H NMR: The ureido NH protons in Compound A would resonate at δ 8.5–9.5 ppm, distinct from benzylamino NH signals (δ 6.5–7.5 ppm) in ’s analog . MS: Molecular ion peaks at m/z 367.46 (Compound A) vs. 367.46 (’s benzylamino analog) confirm identical molecular formulas but divergent fragmentation patterns due to functional group differences .

Q & A

Q. What are the key steps in synthesizing N-(2-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, including:

- Thiazole core formation : Condensation of thiourea derivatives with α-haloketones under reflux in ethanol or dioxane, as seen in analogous thiazole syntheses .

- Ureido group introduction : Reacting isocyanates or carbamoyl hydrazines with amine intermediates, often using acetic acid as a catalyst .

- Purification : Recrystallization from ethanol or ethanol-DMF mixtures, followed by cold washing with solvents like ethyl acetate to remove byproducts .

Q. Key optimization parameters :

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Answer: A combination of techniques is required:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, thiazole carbons at ~160–170 ppm) .

- IR spectroscopy : Identifies carbonyl stretches (1660–1700 cm⁻¹ for ureido and carboxamide groups) .

- Elemental analysis : Validates purity by matching calculated vs. experimental C, H, N, S percentages (error <0.4% acceptable) .

- HPLC : Assesses purity (>98% by reverse-phase methods with C18 columns) .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, IC₅₀ measurement methods). For example, antiviral activity against flavivirus envelope proteins requires consistent viral titers and controls .

- Solubility issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity artifacts .

- Structural analogs : Compare with related compounds (e.g., BMS-354825, a thiazole carboxamide kinase inhibitor) to identify SAR trends .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting this compound’s antiviral or anticancer properties?

Answer:

- Core modifications : Replace the methoxybenzyl group with halogenated aryl rings (e.g., 2,4-dichlorobenzyl) to enhance hydrophobic interactions with viral envelope proteins .

- Ureido linker optimization : Introduce methyl or fluorine substituents on the p-tolyl group to improve metabolic stability .

- In silico docking : Use programs like AutoDock to predict binding to targets (e.g., Src/Abl kinases or flavivirus NS5 proteins) .

Q. Example SAR Table :

| Modification | Biological Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| p-Tolyl → 4-Fluorophenyl | 0.5 nM (Abl kinase) | Chronic myelogenous leukemia | |

| Methoxy → Ethoxy | 2.3 µM (Antiviral) | Flavivirus envelope |

Q. How can crystallographic data improve the understanding of this compound’s mechanism of action?

Answer:

- SHELX refinement : Use SHELXL for small-molecule crystallography to resolve bond lengths/angles and confirm stereochemistry .

- Electron density maps : Identify key interactions (e.g., hydrogen bonds between the ureido group and kinase active sites) .

- Twinned data handling : SHELXD/SHELXE can phase macromolecular complexes if the compound binds to proteins .

Q. What preclinical models are suitable for evaluating in vivo efficacy?

Answer:

- Xenograft models : K562 leukemia xenografts in nude mice, using oral dosing (10–50 mg/kg) to assess tumor regression .

- Pharmacokinetics : Monitor plasma half-life and bioavailability via LC-MS; optimize formulations using PEGylation or liposomal encapsulation .

- Toxicity screening : Assess hepatic/renal function and hematological parameters after 28-day repeated dosing .

Q. How can synthetic byproducts or low yields be mitigated during scale-up?

Answer:

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted isocyanate intermediates) and adjust stoichiometry .

- Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions in exothermic steps (e.g., thiazole cyclization) .

- Catalyst screening : Transition from acetic acid to Lewis acids (e.g., CuI) for faster coupling reactions .

Q. What computational methods predict metabolic stability or toxicity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.